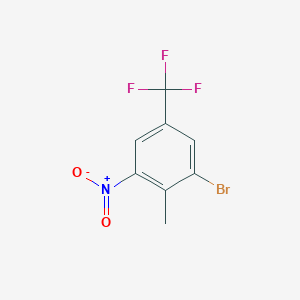

![molecular formula C6H4N2O2S B1292710 Ácido 4H-pirrolo[2,3-d]tiazol-5-carboxílico CAS No. 1007386-72-2](/img/structure/B1292710.png)

Ácido 4H-pirrolo[2,3-d]tiazol-5-carboxílico

Descripción general

Descripción

4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid (PTCA) is an organic compound with a molecular formula of C5H4N2O2S. It is a member of the pyrrole family and is an important intermediate in organic synthesis. PTCA is used in many scientific applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other organic compounds, such as amino acids and peptides.

Aplicaciones Científicas De Investigación

Medicina: Actividad Antitumoral

Ácido 4H-pirrolo[2,3-d]tiazol-5-carboxílico: ha sido identificado como un farmacóforo con potenciales propiedades antitumorales . Su estructura permite la síntesis de derivados que podrían inhibir el crecimiento de células cancerosas, lo que lo convierte en un compuesto valioso en el desarrollo de nuevos fármacos anticancerígenos.

Agricultura: Agente Antimicrobiano

En el sector agrícola, los derivados de este compuesto han mostrado actividad antimicrobiana . Esto sugiere su uso en la creación de productos de protección de plantas que pueden ayudar a controlar las enfermedades de los cultivos causadas por patógenos microbianos, mejorando así el rendimiento y la calidad de los cultivos.

Ciencia de Materiales: Síntesis de Nuevos Materiales

El compuesto sirve como precursor en la síntesis de pirrolo[2,3-d]tiazoles, que se utilizan en la ciencia de materiales para crear nuevos materiales con propiedades específicas . Estos materiales podrían tener aplicaciones en electrónica, recubrimientos y otras tecnologías de materiales avanzados.

Ciencia Ambiental: Propiedades Antifúngicas y Antivirales

La ciencia ambiental se beneficia de las actividades antifúngicas y antivirales de los derivados del compuesto . Estas propiedades se pueden aprovechar para desarrollar fungicidas y virucidas ecológicos que pueden proteger los ecosistemas de diversas amenazas biológicas.

Bioquímica: Inhibición Enzimática

En bioquímica, el compuesto se utiliza para estudiar la inhibición enzimática . Al comprender cómo los derivados de este compuesto interactúan con las enzimas, los investigadores pueden diseñar inhibidores que regulan la actividad enzimática, lo cual es crucial en varios procesos bioquímicos.

Farmacología: Desarrollo de Inhibidores Selectivos

La estructura del This compound es propicia para el desarrollo de inhibidores selectivos para objetivos farmacológicos . Esto puede conducir a la creación de medicamentos que son más selectivos en su acción, lo que reduce los efectos secundarios y mejora los resultados para los pacientes.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been reported to interact with dna gyrase b and blood clotting factors Xa and XIa . These targets play crucial roles in DNA replication and blood coagulation, respectively .

Mode of Action

Some thiazole derivatives, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to affect the dna replication pathway by interacting with dna gyrase b .

Result of Action

Thiazole derivatives like voreloxin can cause dna double-strand breaks, leading to cell death .

Análisis Bioquímico

Biochemical Properties

4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase suggests that 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid may act as an inhibitor, potentially affecting the production of uric acid. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to changes in the levels of reactive oxygen species (ROS), which in turn can affect cell signaling pathways . Moreover, 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid may alter gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid involves its binding interactions with biomolecules. As an inhibitor of xanthine oxidase, it binds to the enzyme’s active site, preventing the substrate from accessing the catalytic site . This inhibition can lead to a decrease in uric acid production and a reduction in oxidative stress. Additionally, 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid may influence other enzymes and proteins through similar binding interactions, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid is relatively stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid is involved in various metabolic pathways, particularly those related to purine metabolism. Its interaction with xanthine oxidase highlights its role in the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . Additionally, the compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid can affect its overall activity and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function . The localization of 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid can impact its activity and interactions with other biomolecules, ultimately affecting cellular processes.

Propiedades

IUPAC Name |

4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6(10)3-1-4-5(8-3)7-2-11-4/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMJVOCXIGRWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1SC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647432 | |

| Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007386-72-2 | |

| Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

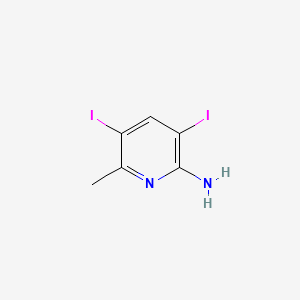

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)